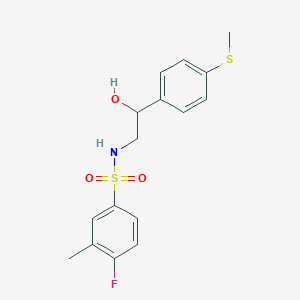

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative, particularly interesting due to its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by its fluorine, hydroxy, and methylthio substitutions, which contribute to its unique chemical reactivity and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step organic synthesis, including:

Starting Materials: : Key starting materials include 4-fluorobenzenesulfonyl chloride, 4-(methylthio)phenethylamine, and 2-hydroxy-3-methylbenzoic acid.

Reaction Conditions: : These materials undergo a series of reactions including sulfonylation, amidation, and possibly hydroxy protection-deprotection steps.

Reaction Conditions: : Specific reaction conditions involve controlled temperatures, the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or N,N-diisopropylethylamine.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield and purity, employing large-scale reactors and more stringent controls on reaction parameters to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.

Reduction: : Reduction of the sulfonamide group can be achieved under catalytic hydrogenation conditions.

Substitution: : The fluorine atom can be a site for nucleophilic aromatic substitution, given suitable conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperoxybenzoic acid)

Reduction: : Hydrogen gas with palladium or platinum catalysts

Substitution: : Nucleophiles like amines or thiols under elevated temperatures

Major Products Formed

Oxidation Products: : Sulfoxide or sulfone derivatives

Reduction Products: : Reduced amine derivatives

Substitution Products: : Various substituted benzene derivatives based on the nucleophile used

Aplicaciones Científicas De Investigación

4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide finds applications in:

Chemistry: : As a building block for synthesizing more complex molecules.

Biology: : Studied for its potential enzyme inhibition properties.

Medicine: : Explored for its potential anti-inflammatory and antimicrobial activities.

Industry: : Used in developing materials with specific chemical properties, like corrosion resistance.

Mecanismo De Acción

Mechanism

The compound’s biological activity often hinges on its ability to interact with enzyme active sites or cellular receptors. This interaction can inhibit enzyme functions or alter cellular pathways.

Molecular Targets and Pathways

Enzymes: : Targets enzymes like proteases or kinases.

Pathways: : Involvement in signaling pathways, particularly those related to inflammation or microbial growth inhibition.

Comparación Con Compuestos Similares

Similar Compounds

4-fluoro-N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide

4-fluoro-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide offers a unique combination of fluorine and methylthio groups, which can significantly affect its chemical reactivity and biological activity, potentially leading to enhanced efficacy in its applications.

Actividad Biológica

4-Fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H18FNO3S

- Molecular Weight : 319.37 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| 4-Fluoro-N... | S. aureus | TBD |

Note: TBD = To Be Determined based on ongoing studies.

In vitro assays indicate that the compound can inhibit biofilm formation at concentrations lower than those causing hemolysis in red blood cells, suggesting a selective action against bacteria without significant toxicity to human cells .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. The compound's cytotoxic effects were evaluated through MTT assays.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | <10 |

| MCF-7 | 11.20 |

| SKOV-3 | 7.87 |

The results indicate that the compound exhibits promising anticancer activity, particularly against cervical and breast cancer cells. Notably, the IC50 values suggest that it is more effective than many existing treatments .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has been tested for its ability to scavenge free radicals, demonstrating effective antioxidant activity comparable to established antioxidants.

Table 3: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 95 |

| Compound C | 78 |

| 4-Fluoro-N... | TBD |

Preliminary findings indicate that the compound's antioxidant capacity may contribute to its overall therapeutic potential .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of sulfonamide derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : Researchers found that the introduction of methylthio groups in sulfonamides enhanced their efficacy against resistant strains of bacteria.

- Clinical Trials on Anticancer Agents : Ongoing trials are investigating the use of sulfonamide derivatives in combination therapies for cancer treatment, showing improved outcomes in preliminary phases.

- Oxidative Stress Studies : Laboratory studies have indicated that compounds with similar structures significantly reduce markers of oxidative stress in cellular models.

Propiedades

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-11-9-14(7-8-15(11)17)23(20,21)18-10-16(19)12-3-5-13(22-2)6-4-12/h3-9,16,18-19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKBBMJABXJOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.